molecular formula C17H17NO B14717986 4-(Benzylamino)-4-phenylbut-3-en-2-one CAS No. 20964-98-1

4-(Benzylamino)-4-phenylbut-3-en-2-one

Cat. No.: B14717986
CAS No.: 20964-98-1
M. Wt: 251.32 g/mol
InChI Key: YGTPELPQVFHJHO-UHFFFAOYSA-N
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Description

4-(Benzylamino)-4-phenylbut-3-en-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a benzylamino group attached to a phenylbutenone backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-4-phenylbut-3-en-2-one typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzene with an appropriate acyl chloride, followed by the reduction of the resulting ketone to an alcohol. This intermediate is then subjected to a nucleophilic substitution reaction with benzylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-4-phenylbut-3-en-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. In cancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzylamino)-4-phenylbut-3-en-2-one is unique due to its combination of the benzylamino group and the phenylbutenone backbone, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

20964-98-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

4-(benzylamino)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C17H17NO/c1-14(19)12-17(16-10-6-3-7-11-16)18-13-15-8-4-2-5-9-15/h2-12,18H,13H2,1H3

InChI Key

YGTPELPQVFHJHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

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